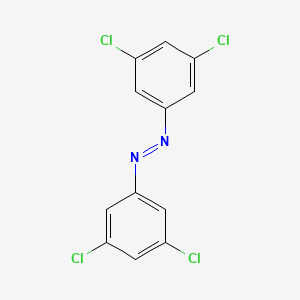

3,3',5,5'-Tetrachloroazobenzene

Overview

Description

3,3',5,5'-Tetrachloroazobenzene (TCAB) is a synthetic compound that has been used in numerous scientific research applications due to its unique chemical structure and properties. It is a colorless solid with a molecular weight of 303.8 g/mol and a melting point of 220-222°C. TCAB is a member of the azo dye family, which are compounds that contain two nitrogen atoms linked by a double bond. It has been widely used in the fields of toxicology, biochemistry, and pharmacology due to its ability to interact with numerous biological molecules.

Scientific Research Applications

Electronic Structure and Receptor Modeling

- Study of Electronic and Geometric Structures : The electronic and geometric structures of 3,3',5,5'-Tetrachloroazobenzene (TCAB) were studied using MNDO calculations. This research helps in understanding the stability and electronic behavior of TCAB isomers, which is crucial for predicting their biological activities and environmental impact (Fokin et al., 1990).

Environmental and Biological Impact

- Transformation in Soil : TCAB has been identified as a transformation product of certain herbicides in soil, indicating its environmental persistence and potential impact on soil ecology (Bartha & Pramer, 1967).

- Bioaccumulation in Aquatic Organisms : Studies have shown that TCAB can bioaccumulate in aquatic organisms, such as aquatic snails and fish, potentially leading to toxic effects. This research highlights the environmental risks posed by TCAB contamination in aquatic ecosystems (Allinson & Morita, 1995).

Detection and Analysis

- Quantitative Determination Methods : A method was developed for the rapid extraction, detection, and determination of TCAB in biological samples. This innovation is vital for environmental monitoring and understanding the spread of TCAB in ecosystems (Allinson & Morita, 1995).

- Vibrational Study and Characterization : Advanced spectroscopic techniques like FTIR, FT-Raman, UV-Visible, and NMR, combined with DFT calculations, were used to study the vibrational properties of TCAB. These studies are crucial for understanding the chemical properties and reactivity of TCAB (Castillo et al., 2015).

Toxicological and Health Impact

- In vitro Metabolic Pathways : Research on the metabolism of TCAB in rat liver microsomes shed light on its potential toxic effects and the biological mechanisms of its toxicity. This kind of research is fundamental for assessing the health risks of TCAB exposure (Hsia & Kreamer, 1981).

properties

IUPAC Name |

bis(3,5-dichlorophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAIFGDZDBTOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5,5'-Tetrachloroazobenzene | |

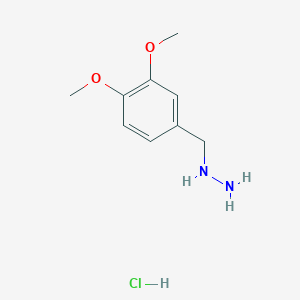

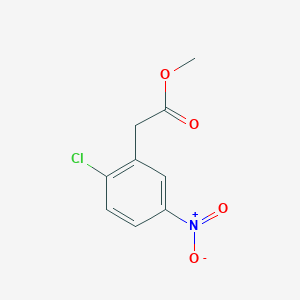

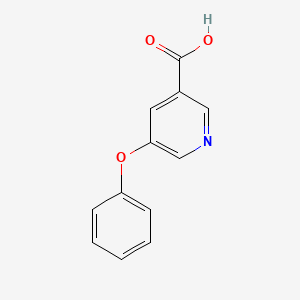

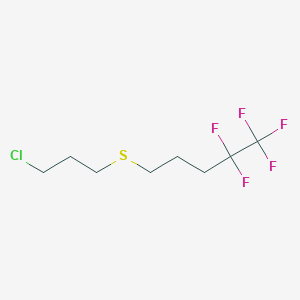

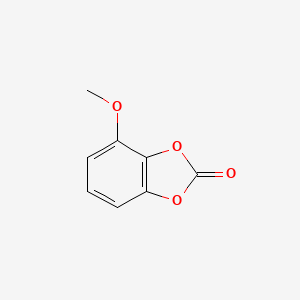

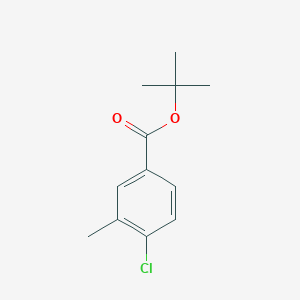

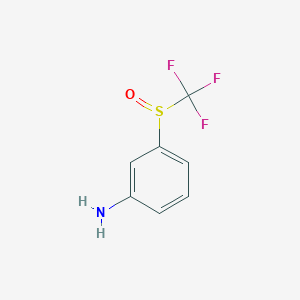

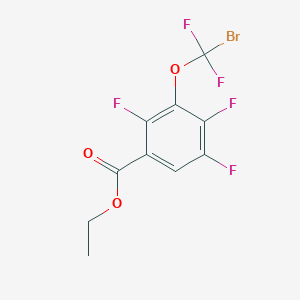

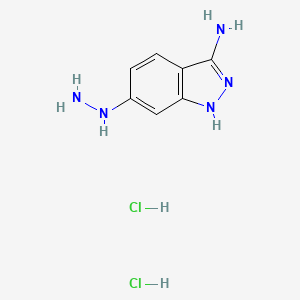

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.